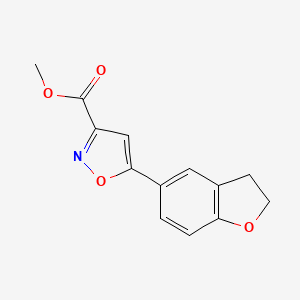
Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32708769” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32708769” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods often involve scaling up these laboratory procedures to accommodate larger quantities while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32708769” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Aplicaciones Científicas De Investigación
“MFCD32708769” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which “MFCD32708769” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of target molecules, resulting in various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
methyl 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-16-13(15)10-7-12(18-14-10)8-2-3-11-9(6-8)4-5-17-11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
IMBLXNGEQKAGNV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


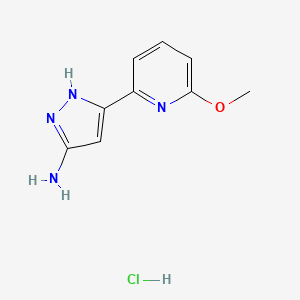
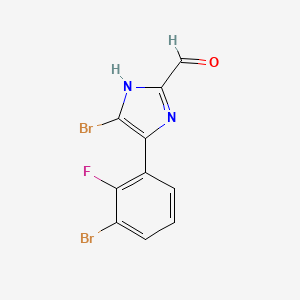
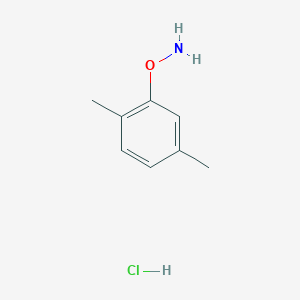
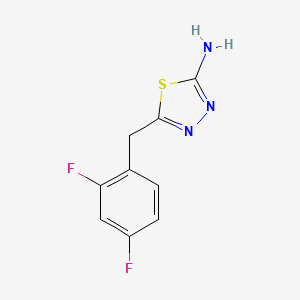
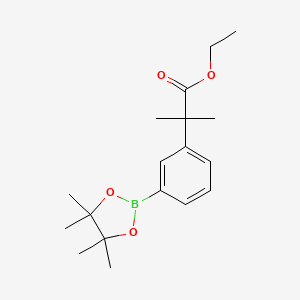

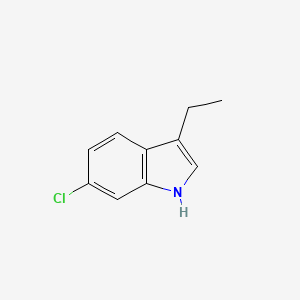
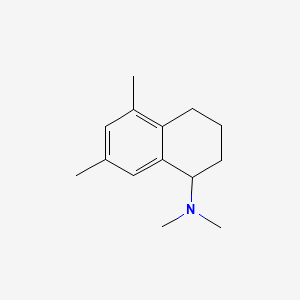
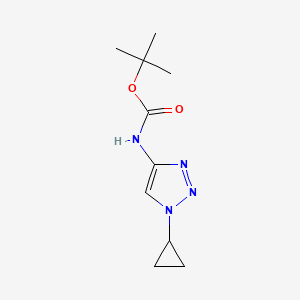
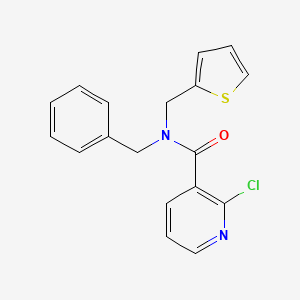
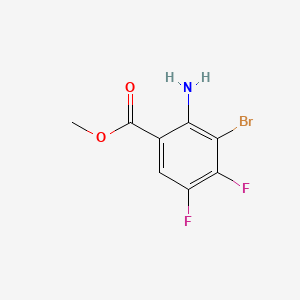
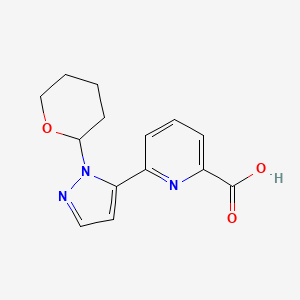
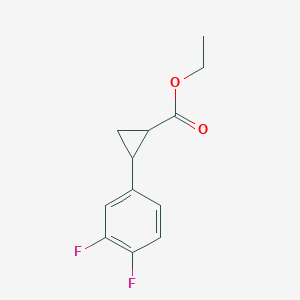
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
